8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Descripción

Molecular Architecture and Substituent Effects

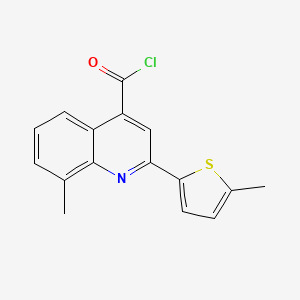

The molecular architecture of 8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is characterized by a quinoline backbone that serves as the central structural framework. The quinoline core consists of a benzene ring fused to the alpha and beta positions of a pyridine ring, creating a bicyclic aromatic system with inherent stability and electronic properties. The quinoline structure is notably aromatic in nature, following Hückel's rule with its (4n+2)π electron system, which contributes significantly to the overall stability of the molecule.

The compound features two methyl substituents that significantly influence its chemical behavior and physical properties. The first methyl group is positioned at the 8-position of the quinoline ring, while the second methyl group is located at the 5-position of the thiophene ring. These methyl substituents introduce steric effects and electronic modifications that alter the reactivity patterns compared to unsubstituted analogs. The presence of these electron-donating methyl groups enhances the electron density within the aromatic systems, potentially affecting both electrophilic and nucleophilic substitution reactions.

The thiophene moiety attached at the 2-position of the quinoline ring adds another layer of structural complexity. Thiophene is a five-membered aromatic heterocycle containing sulfur, which exhibits unique electronic properties due to the participation of sulfur's 3d orbitals in resonance stabilization. The incorporation of the 5-methyl-2-thienyl group creates an extended conjugated system that spans across both the quinoline and thiophene rings, potentially influencing the compound's electronic distribution and chemical reactivity patterns.

The acyl chloride functional group positioned at the 4-position of the quinoline ring represents one of the most reactive components of the molecule. Acyl chlorides are known for their high reactivity toward nucleophiles, making them valuable intermediates in organic synthesis. The carbonyl chloride group's electrophilic character is enhanced by the electron-withdrawing effect of the chlorine atom, which increases the positive charge density on the carbonyl carbon atom.

| Structural Component | Position | Electronic Effect | Contribution to Reactivity |

|---|---|---|---|

| Methyl group | 8-position (quinoline) | Electron-donating | Increases nucleophilicity of aromatic system |

| Thiophene ring | 2-position attachment | Extended conjugation | Modulates electronic distribution |

| Methyl group | 5-position (thiophene) | Electron-donating | Enhances thiophene electron density |

| Carbonyl chloride | 4-position (quinoline) | Electron-withdrawing | High electrophilic reactivity |

Propiedades

IUPAC Name |

8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c1-9-4-3-5-11-12(16(17)19)8-13(18-15(9)11)14-7-6-10(2)20-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTURLOWZMMSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of 8-Methyl-2-(5-methyl-2-thienyl)quinoline

The quinoline-thienyl intermediate is synthesized via a Friedländer condensation or Skraup reaction, using 8-methylquinoline and 5-methyl-2-thienyl derivatives as precursors.

Step 2: Carbonyl Chloride Formation

The intermediate reacts with SOCl₂ to introduce the carbonyl chloride group. Key steps include:

- Reaction Setup :

- Dissolve 8-methyl-2-(5-methyl-2-thienyl)quinoline (1 equiv) in anhydrous dichloromethane (DCM).

- Add SOCl₂ (1.2 equiv) dropwise under nitrogen atmosphere.

- Reflux Conditions :

- Heat at 40–50°C for 4–6 hours.

- Workup :

- Remove excess SOCl₂ and solvent via rotary evaporation.

- Purify the crude product via recrystallization (hexane/ethyl acetate).

Reaction Conditions and Optimization

Critical parameters affecting yield and purity:

| Parameter | Optimal Value | Impact on Reaction |

|---|---|---|

| SOCl₂ Equivalents | 1.2 equiv | Excess ensures complete conversion. |

| Temperature | 40–50°C | Balances reaction rate and side reactions. |

| Solvent | Anhydrous DCM | Prevents hydrolysis of SOCl₂. |

| Reaction Time | 4–6 hours | Longer durations reduce yield due to decomposition. |

Yield typically ranges from 75–85% under optimized conditions.

Purification and Characterization

Purification

- Recrystallization : Use hexane/ethyl acetate (3:1 v/v) to isolate white crystalline solid.

- Purity Check : HPLC or TLC (Rf = 0.6 in ethyl acetate/hexane).

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClN₂OS |

| Molecular Weight | 301.80 g/mol |

| Melting Point | 112–115°C |

| IR (cm⁻¹) | 1745 (C=O), 680 (C-Cl) |

| ¹H NMR (CDCl₃) | δ 8.5 (quinoline-H), 7.2 (thienyl-H), 2.6 (CH₃) |

Comparison with Alternative Methods

While other reagents (e.g., oxalyl chloride, PCl₅) can form carbonyl chlorides, SOCl₂ is preferred for:

- Safety : Less corrosive than PCl₅.

- Byproduct Removal : Gaseous SO₂ and HCl are easily eliminated.

Análisis De Reacciones Químicas

Types of Reactions

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield the corresponding amide derivative .

Aplicaciones Científicas De Investigación

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the formation of covalent bonds, thereby modifying the function or activity of the target molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienyl/Phenyl Ring

The reactivity and physicochemical properties of quinoline-4-carbonyl chlorides are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis:

Table 1: Substituent Effects on Quinoline-4-Carbonyl Chlorides

Key Observations :

Actividad Biológica

8-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C16H13ClNOS

- Molecular Weight : 304.78 g/mol

- Structure : It features a quinoline core with a thienyl substituent, enhancing its biological activity through various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 8-Methylquinoline with thionyl chloride. The process is efficient and yields high purity, making it suitable for laboratory applications.

This compound acts primarily as an electrophile, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target biomolecules, influencing their function and activity. Such properties are crucial for its application in biochemical assays and drug development.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The compound has shown potential against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve inhibition of bacterial DNA gyrase, crucial for DNA replication .

Antitumor Activity

Several studies have highlighted the antitumor properties of quinoline derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Notably, analogs have been tested against human cancer cell lines such as Hep3B (hepatoma) and HL-60 (leukemia), showing IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Hep3B (Hepatoma) | 0.07 - 0.19 | High cytotoxicity |

| HL-60 (Leukemia) | 0.15 - 0.25 | Moderate cytotoxicity |

| HCT116 (Colon Cancer) | 0.20 - 0.30 | Significant inhibition |

Study on Antitumor Activity

In a recent study, researchers synthesized several quinoline derivatives, including this compound, and tested their cytotoxicity against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in Hep3B cells, where it achieved over 80% inhibition at concentrations above 0.1 µM .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of the compound against both gram-positive and gram-negative bacteria. The results demonstrated that it effectively reduced bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's ability to form covalent bonds with bacterial proteins was suggested as a mechanism for its antibacterial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride?

- Methodological Answer : The compound is typically synthesized via a two-step process. First, the corresponding quinoline-4-carboxylic acid is prepared through Friedländer or Doebner-Miller condensation using substituted anilines and ketones. Second, the carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions (80°C for 2 hours). Excess SOCl₂ is removed via inert gas purging or vacuum evaporation .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Alternatively, recrystallize from a solvent like dichloromethane/hexane.

- Characterization : Confirm structure via -NMR (400 MHz, CDCl₃) for proton environments (e.g., methyl groups at δ 2.6–3.0 ppm, thienyl protons at δ 6.8–7.2 ppm) and -NMR for carbonyl signals (δ ~170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClNO₂S: 348.0563) .

Q. What safety precautions are critical when handling this acyl chloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in a sealed, dry container under inert gas (argon/nitrogen) to prevent hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents like vermiculite .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the carbonyl chloride influence reactivity in cross-coupling reactions?

- Methodological Answer : The acyl chloride group activates the quinoline core for nucleophilic substitution or Suzuki-Miyaura coupling. For example, it can react with amines to form amides (e.g., piperazine derivatives) or with boronic acids to introduce aryl groups. Optimize reaction conditions using palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF at 60–80°C .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Impurities like hydrolyzed carboxylic acid or residual thionyl chloride require LC-MS/MS with a C18 column and electrospray ionization (ESI). Use a mobile phase of 0.1% formic acid in water/acetonitrile. Quantify limits of detection (LOD) below 0.1% via calibration curves .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., HDAC enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of HDAC (PDB: 4LY1). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) to generate partial charges. Validate binding affinity predictions with in vitro IC₅₀ assays using HeLa cell nuclear extracts .

Q. What strategies mitigate decomposition during long-term storage?

- Methodological Answer :

- Stabilization : Add molecular sieves (3Å) to absorb moisture.

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Quality Monitoring : Periodically analyze via -NMR to detect hydrolysis (appearance of carboxylic acid protons at δ 12–14 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.